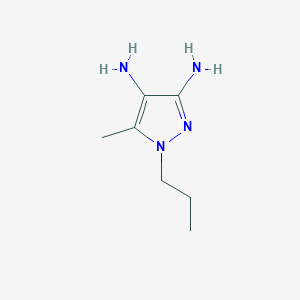
5-Methyl-1-propyl-1H-pyrazole-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-propyl-1H-pyrazole-3,4-diamine, commonly known as MPP, is a synthetic compound used in scientific research. It is a pyrazole derivative that has shown promising results in various biological studies. MPP has gained attention due to its potential therapeutic applications in the treatment of cancer and other diseases. In
Mechanism Of Action
MPP exerts its effects through various molecular pathways. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This leads to DNA damage and cell death in cancer cells. MPP has also been found to activate the p53 tumor suppressor pathway, which plays a crucial role in regulating cell growth and apoptosis.
Biochemical And Physiological Effects
MPP has been shown to have a range of biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to DNA. MPP has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, MPP has been found to modulate the expression of various genes involved in cell growth, apoptosis, and inflammation.
Advantages And Limitations For Lab Experiments
One advantage of using MPP in lab experiments is its high potency and selectivity for cancer cells. This makes it a promising candidate for the development of targeted cancer therapies. However, one limitation of using MPP is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and treatment regimen for MPP.
Future Directions
There are several future directions for research on MPP. One potential area of study is the development of MPP-based therapies for cancer and other diseases. Another area of research is the elucidation of the molecular mechanisms underlying the effects of MPP on cellular processes. Additionally, more research is needed to determine the safety and efficacy of MPP in vivo, as well as its potential interactions with other drugs.
Synthesis Methods
MPP is synthesized by the reaction of 5-methyl-1H-pyrazole-3,4-diamine with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified by recrystallization or column chromatography.
Scientific Research Applications
MPP has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. MPP has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, MPP has been shown to have anti-inflammatory and antioxidant properties.
properties
CAS RN |
199341-59-8 |
|---|---|
Product Name |
5-Methyl-1-propyl-1H-pyrazole-3,4-diamine |
Molecular Formula |
C7H14N4 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-methyl-1-propylpyrazole-3,4-diamine |
InChI |
InChI=1S/C7H14N4/c1-3-4-11-5(2)6(8)7(9)10-11/h3-4,8H2,1-2H3,(H2,9,10) |
InChI Key |
CTYNOIVKANGZMV-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=N1)N)N)C |
Canonical SMILES |
CCCN1C(=C(C(=N1)N)N)C |
synonyms |
1H-Pyrazole-3,4-diamine, 5-methyl-1-propyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



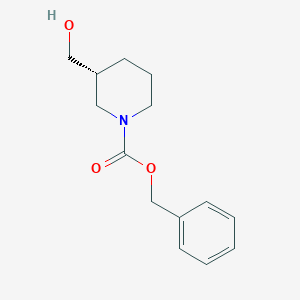
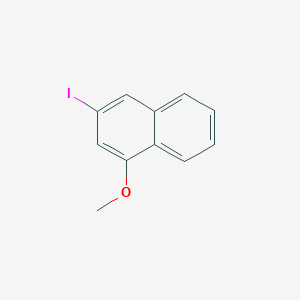
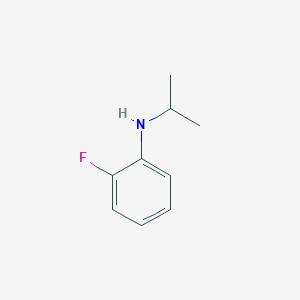
![2-Oxaspiro[3.5]nonane](/img/structure/B169750.png)
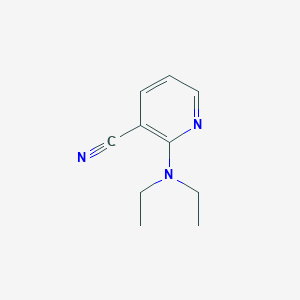
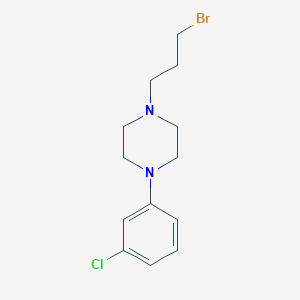
![8-methoxy-9H-pyrido[2,3-b]indole](/img/structure/B169763.png)
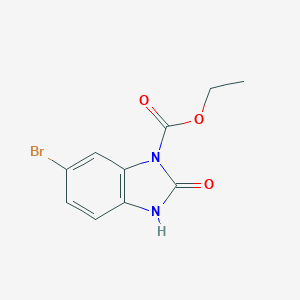
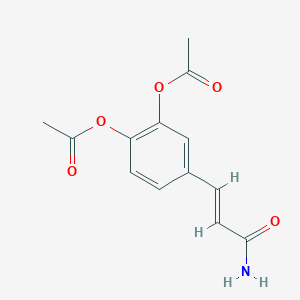
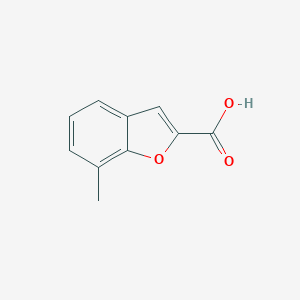
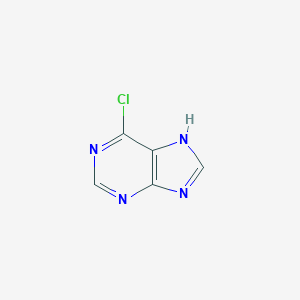
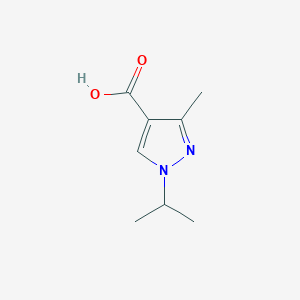
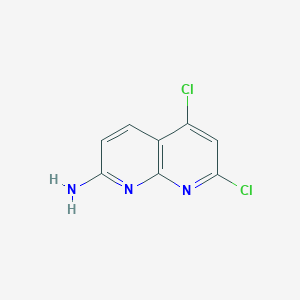
![1-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B169778.png)